4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine
Description
This compound features a piperidine core substituted with a thiophene-2-sulfonyl group at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a 4-(propan-2-yloxy)phenyl group. The sulfonyl and oxadiazole groups are critical for its physicochemical and pharmacological properties. Piperidine and oxadiazole motifs are prevalent in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-14(2)26-17-7-5-15(6-8-17)19-21-20(27-22-19)16-9-11-23(12-10-16)29(24,25)18-4-3-13-28-18/h3-8,13-14,16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEMMGLROFGAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for thiophene sulfonylation and various coupling agents for the final assembly of the molecule .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antibiotics.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation in biological models, suggesting that this compound could be explored for anti-inflammatory drug development .
- Cholinesterase Inhibition : There is growing interest in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease. Preliminary studies indicate that oxadiazole-based compounds may exhibit significant inhibitory activity against these enzymes, potentially leading to advancements in Alzheimer's therapeutics .
2. Material Science
Beyond medicinal applications, this compound may also find use in material science due to its unique electronic properties. The thiophene moiety can contribute to the formation of conductive polymers or organic semiconductors. Research into the photophysical properties of similar compounds suggests potential applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thiophene sulfonyl group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Key Observations :
- The propan-2-yloxy group in the target compound may enhance lipophilicity compared to trifluoromethyl (V-0219) or octyloxy (SLM6031434) substituents, affecting membrane permeability .
Pharmacological Activity Comparison
Key Observations :
- V-0219 's trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with GLP-1R .
- SLM6031434 's octyloxy chain improves selectivity for SphK2, likely due to hydrophobic pocket interactions .
Physicochemical Properties
*Calculated using ChemDraw and ’s computational methods.
Key Observations :
Biological Activity
The compound 4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.43 g/mol. Its structure features:
- Oxadiazole ring : Known for its role in enhancing biological activity.
- Thiophene sulfonyl group : Contributes to the compound's reactivity and potential biological interactions.
- Piperidine moiety : Often associated with various pharmacological effects.
Antiviral Activity
Research indicates that compounds containing oxadiazole rings often exhibit antiviral properties. For instance, derivatives of oxadiazoles have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV) . In related studies, compounds with similar structural motifs were synthesized and tested for antiviral activity, revealing significant inhibition rates against TMV, suggesting that our compound may also possess similar antiviral capabilities.
Anticancer Properties
Mannich bases, which include piperidine derivatives like our compound, have been extensively studied for their anticancer potential. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The presence of both oxadiazole and thiophene groups in the structure suggests potential antimicrobial properties. Compounds with similar functionalities have been reported to exhibit antibacterial and antifungal activities . The exact mechanism may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.
The biological activity of 4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival and growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
